REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([C:11](=[O:13])[CH3:12])[CH:7]=[N:8][C:9]=1[Cl:10]>CO>[Cl:3][C:4]1[CH:5]=[C:6]([CH:11]([OH:13])[CH3:12])[CH:7]=[N:8][C:9]=1[Cl:10] |f:0.1|
|
Name
|
|
Quantity
|
66.21 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
665 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=NC1Cl)C(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
To a well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained at 0° C
|
Type
|
ADDITION
|
Details
|
After solid addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred an additional 1 h
|
Duration
|
1 h
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=NC1Cl)C(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |